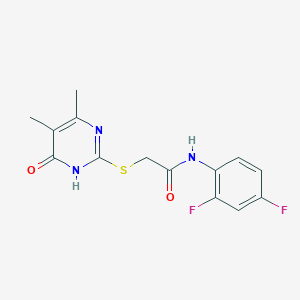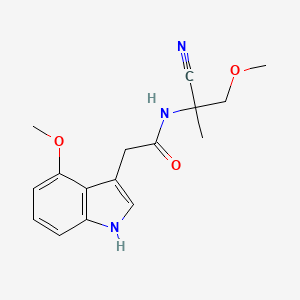
2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and an ethyl chain linked to a phenylpyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenylpyrimidine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the ethyl chain: The phenylpyrimidine intermediate is then reacted with an ethylating agent under basic conditions to introduce the ethyl chain.
Formation of the benzamide core: The final step involves the reaction of the ethylated phenylpyrimidine with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The phenylpyrimidine moiety can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted benzamide .
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Research: The compound can be used to study the biological activity of benzamide derivatives and their interactions with various biological targets.
Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity, for use in sensors or electronic devices.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the targets of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylpyrimidine derivatives: These compounds share the phenylpyrimidine moiety and have similar biological activities.
Benzamide derivatives: Compounds with a benzamide core, such as N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine, exhibit similar chemical properties and can be used in similar applications.
Uniqueness
2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to the combination of its benzamide core and phenylpyrimidine moiety, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-9-5-4-8-16(17)19(24)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKKOBELUFFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
![N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)





![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)
